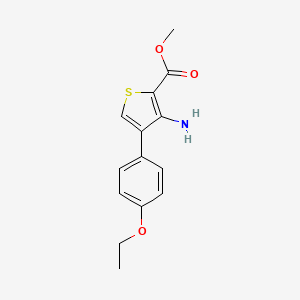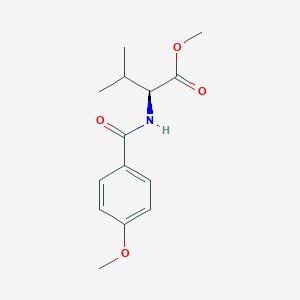
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy-benzoylamino group and a methyl ester group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and (S)-3-methyl-2-aminobutyric acid.
Coupling Reaction: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of (S)-3-methyl-2-aminobutyric acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for methoxy group substitution.
Major Products
Hydrolysis: 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid.
Reduction: (S)-2-(4-Methoxy-benzylamino)-3-methyl-butyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the methyl ester group may enhance the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar structure but with a benzamidomethyl group instead of a methoxy-benzoylamino group.
4-Methoxybenzoic acid: A simpler compound with a methoxy group at the para position of benzoic acid.
Methyl 4-methoxybenzoate:
Uniqueness
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its chiral center and specific functional groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for asymmetric synthesis and targeted biological studies.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
methyl (2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
WRAADPRVDXVRFM-LBPRGKRZSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
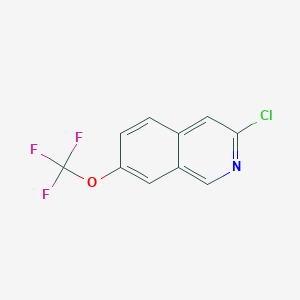
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
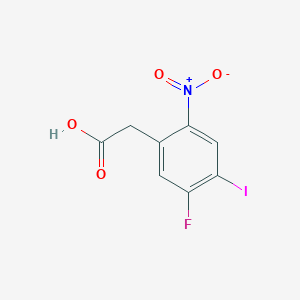

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)
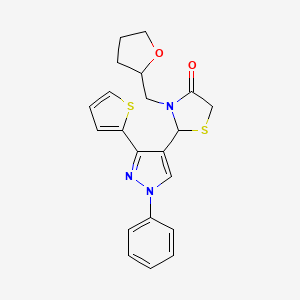
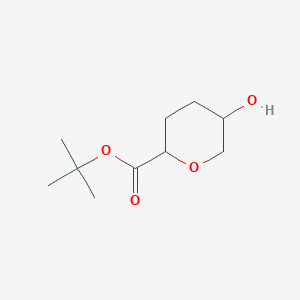
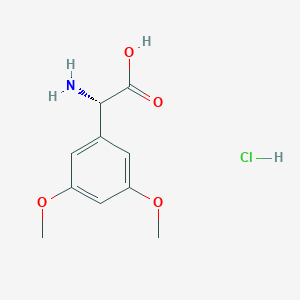
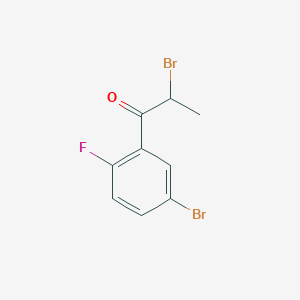
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
